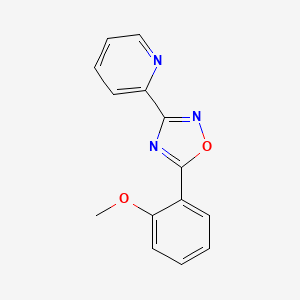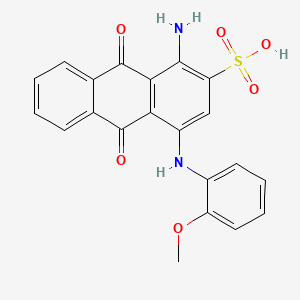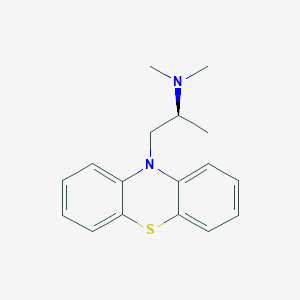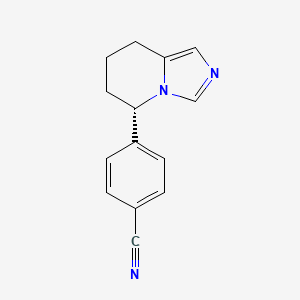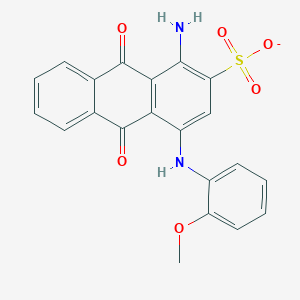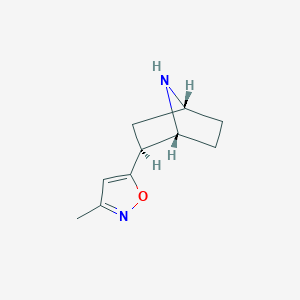
Exo-epiboxidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EXO-EPIBOXIDINE is a chemical compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . It was developed as a less toxic analogue of the potent frog-derived alkaloid epibatidine, which is around 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic nicotinic side effects . This compound is around one-tenth as potent as epibatidine as an α4β2 agonist but has around the same potency as an α3β4 agonist . Despite its decreased potency and toxicity compared to epibatidine, this compound itself is still too toxic to be developed as a drug for use in humans .
Preparation Methods
The synthesis of EXO-EPIBOXIDINE involves a convenient synthetic approach that includes a palladium-catalyzed Stille coupling as the key step in the reaction sequence . The preparation of racemic this compound and its related derivatives involves several steps, including the use of specific reagents and reaction conditions
Chemical Reactions Analysis
EXO-EPIBOXIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and other standard organic synthesis reagents . The major products formed from these reactions are typically analogues of this compound with varying affinities for nicotinic acetylcholine receptors .
Scientific Research Applications
EXO-EPIBOXIDINE is primarily used in scientific research to study nicotinic acetylcholine receptors and their role in various physiological processes . It serves as a parent compound to derive newer analogues that may be safer and have greater potential for clinical development . Research applications include studies in chemistry, biology, and medicine, particularly in understanding the mechanisms of pain and developing potential analgesics .
Mechanism of Action
EXO-EPIBOXIDINE exerts its effects by acting as a partial agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes, modulating the release of neurotransmitters and influencing synaptic transmission . The molecular targets and pathways involved include the nicotinic acetylcholine receptors, which play a role in various physiological processes such as cognition, learning, and memory .
Comparison with Similar Compounds
EXO-EPIBOXIDINE is compared with other similar compounds such as epibatidine and its analogues . While epibatidine is highly potent and toxic, this compound is less potent and less toxic, making it a valuable compound for research purposes . Other similar compounds include ABT-418 and other nicotinic receptor agonists that have been developed to study the effects of nicotinic acetylcholine receptor modulation .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-[(1R,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8+,9-/m1/s1 |
InChI Key |
GEEFPQBPVBFCSD-HRDYMLBCSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2C[C@H]3CC[C@H]2N3 |
Canonical SMILES |
CC1=NOC(=C1)C2CC3CCC2N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
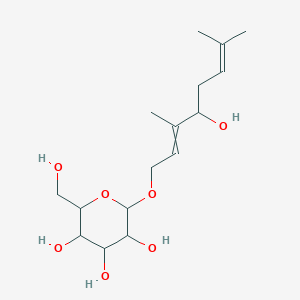
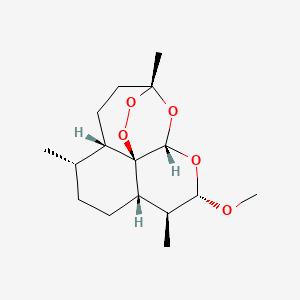
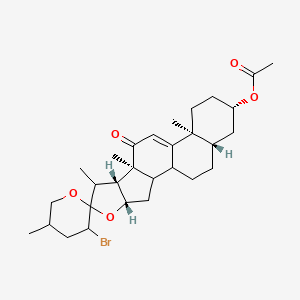
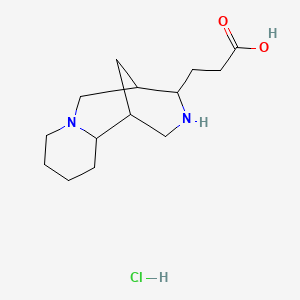
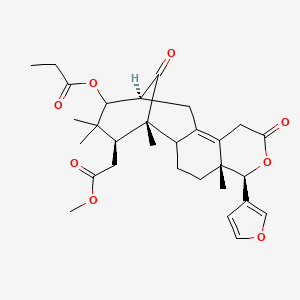
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)
